Aripiprazole-d8

Overview

Description

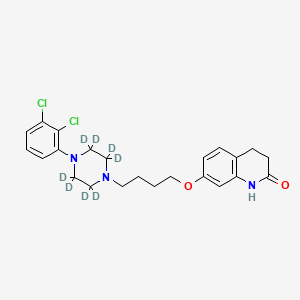

Aripiprazole-d8 is a deuterium-labeled analog of the atypical antipsychotic drug aripiprazole, where eight hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound (CAS: 1089115-06-9; molecular formula: C₂₃H₂₇Cl₂N₃O₂; molecular weight: 456.43) is primarily used as an internal standard in bioanalytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Its deuterated structure ensures minimal interference with the detection of unlabeled aripiprazole and its metabolites, enabling precise quantification in pharmacokinetic and therapeutic drug monitoring (TDM) studies .

Key properties of this compound include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Aripiprazole-d8 involves a multi-step synthesis process. One method starts with Isosorbide-5-Nitrae dichloroetane-d8 as the raw material. The synthesis proceeds through four steps, including reactions such as nucleophilic substitution and cyclization . The deuterated reagent used in this process is cost-effective, and the product can be easily purified, achieving high purity and isotope abundance .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of deuterated reagents in industrial settings allows for the production of large quantities of this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Aripiprazole-d8 undergoes phase I hepatic metabolism through pathways identical to non-deuterated aripiprazole, albeit with potential kinetic isotope effects moderating reaction rates . Key metabolic transformations include:

-

Dehydrothis compound is the primary active metabolite, contributing ~40% to plasma exposure at steady-state .

-

Deuterium substitution at the butyl chain minimally impacts binding to cytochrome P450 enzymes but may reduce hydrogen abstraction rates during dehydrogenation .

Stability and Reactivity Under Controlled Conditions

Data from safety sheets and analytical studies reveal:

-

Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides, chlorates) .

-

Analytical Handling : Stable in acetonitrile-water mixtures (80:20) during LC-MS/MS sample preparation .

Synthetic Considerations

While explicit synthesis protocols for this compound are proprietary, its preparation likely mirrors non-deuterated aripiprazole , with deuterium introduced via:

-

Deuterated Butyl Precursors : Alkylation of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one using 1,1,2,2,3,3,4,4-octadeuterio-1,4-dibromobutane .

-

Coupling Reaction : Nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine under reflux in acetonitrile with triethylamine .

Key physicochemical properties:

Scientific Research Applications

Pharmacokinetic Studies

Aripiprazole-d8 is frequently employed as an internal standard in pharmacokinetic assays due to its structural similarity to aripiprazole. This deuterated compound enhances the accuracy of measurements in various analytical methods, notably in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Studies Utilizing this compound

Therapeutic Drug Monitoring (TDM)

The use of dried blood spots (DBS) for TDM has gained traction, with studies indicating that this compound can significantly improve the monitoring of adherence and therapeutic levels in patients undergoing treatment with aripiprazole.

Clinical Findings on DBS and this compound

A study involving 31 patients with schizophrenia demonstrated that DBS effectively correlates with venous plasma concentrations for aripiprazole and its metabolites, including dehydroaripiprazole. The results indicated that DBS sampling could provide a practical alternative to traditional blood sampling methods, enhancing patient compliance and reducing the risk of adverse effects associated with improper dosing .

Clinical Case Studies

This compound has been applied in clinical settings to evaluate its efficacy and safety among various populations, including elderly patients and those with comorbid conditions.

Case Study Overview

- Study Population : Ten elderly patients (ages 62-85) with schizophrenia or schizoaffective disorder.

- Method : Retrospective review of medical records assessing response to treatment with aripiprazole.

- Results : Seven patients showed significant improvement, while two did not respond. Notably, extrapyramidal symptoms decreased in three patients, indicating favorable tolerability .

Advantages of this compound in Research

The incorporation of this compound into research methodologies provides several advantages:

- Enhanced Accuracy : As an internal standard, it improves the precision of analytical measurements.

- Support for TDM : Facilitates better monitoring of drug levels in clinical practice.

- Insights into Metabolism : Aids in understanding pharmacogenomic factors influencing drug efficacy and safety.

Mechanism of Action

Aripiprazole-d8 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity, providing therapeutic benefits in the treatment of psychiatric disorders. The deuterated form, this compound, is primarily used to study these mechanisms in detail, providing insights into the drug’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Deuterium Substitution | CAS Number | Key Use |

|---|---|---|---|---|---|

| Aripiprazole-d8 | C₂₃H₁₉D₈Cl₂N₃O₂ | 456.43 | 8 deuterium atoms | 1089115-06-9 | Internal standard for UHPLC-MS/MS |

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.39 | None | 129722-12-9 | Therapeutic agent (antipsychotic) |

| Dehydroaripiprazole | C₂₃H₂₅Cl₂N₃O₂ | 446.38 | None | N/A | Active metabolite of aripiprazole |

- Aripiprazole : The parent drug acts as a dopamine D₂ receptor partial agonist and serotonin 5-HT₁ₐ receptor agonist. Its therapeutic efficacy in schizophrenia and bipolar disorder necessitates accurate plasma monitoring, for which this compound is critical .

- Dehydroaripiprazole : A major metabolite with comparable pharmacological activity. Its quantification alongside aripiprazole in plasma requires distinct mass transitions (e.g., m/z 446.04→285.02 vs. 448.2→285.2 for aripiprazole) to avoid cross-reactivity .

Analytical Performance

This compound demonstrates superior performance as an internal standard compared to non-deuterated analogs:

- Mass Spectrometry : The deuterium substitution shifts the mass-to-charge (m/z) ratio (456.3→293.07 for this compound vs. 448.2→285.2 for aripiprazole), eliminating isotopic overlap and enhancing detection specificity .

- Recovery and Precision : In UHPLC-MS/MS protocols, this compound achieves >90% recovery in plasma samples, with intra- and inter-day precision (CV%) <15%, meeting FDA validation criteria .

Pharmacokinetic Behavior

- Retention Time : this compound exhibits a retention time nearly identical to unlabeled aripiprazole, ensuring synchronized elution during chromatography .

Stability and Handling

- Storage : Most suppliers recommend storage at -20°C to prevent degradation, though room-temperature stability is feasible for short-term use .

- Cost: Deuterated standards like this compound are costlier than non-labeled analogs due to complex synthesis and isotopic enrichment requirements.

Research and Clinical Implications

- Therapeutic Drug Monitoring (TDM) : this compound enables precise measurement of aripiprazole plasma concentrations, crucial for dose optimization in patients with CYP2D6 polymorphisms, which cause interindividual variability in drug metabolism .

- Drug-Drug Interaction Studies : Used to assess interactions between aripiprazole and enzyme inducers/inhibitors (e.g., carbamazepine, fluoxetine) .

- Cross-Application : Beyond aripiprazole assays, it serves as an internal standard for other drugs (e.g., arteannuin B) in LC-MS workflows .

Biological Activity

Aripiprazole-d8, a deuterated form of aripiprazole, is primarily used as an internal standard in pharmacokinetic studies and analytical chemistry. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of Aripiprazole

Aripiprazole is classified as a third-generation atypical antipsychotic. It functions through a unique mechanism involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This dual action allows it to stabilize dopaminergic and serotonergic systems, making it effective in treating schizophrenia and bipolar disorder .

Pharmacodynamics

The pharmacodynamics of this compound mirrors that of its parent compound, with specific attention to its receptor interactions:

- Dopamine Receptors : this compound exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects. The occupancy levels of D2 receptors in humans can reach approximately 95% at higher doses (40 mg/day) .

- Serotonin Receptors : It also acts as a partial agonist at 5-HT1A receptors (intrinsic activity of 68%) and a weak partial agonist at 5-HT2A receptors (intrinsic activity of 12.7%) .

- Functional Selectivity : The concept of functional selectivity suggests that aripiprazole can act differently depending on the receptor environment, which may contribute to its efficacy and side effect profile .

Metabolism and Pharmacokinetics

This compound is metabolized similarly to aripiprazole, with significant hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetics involve:

- Absorption : Rapid absorption with peak plasma concentrations typically reached within 3 to 5 hours post-administration.

- Half-life : The elimination half-life ranges from 75 to 146 hours, allowing for once-daily dosing in many clinical settings .

- Excretion : Primarily excreted through feces (approximately 92%) with minimal renal excretion .

Clinical Efficacy in Elderly Patients

A study involving ten elderly patients treated with aripiprazole demonstrated significant improvements in psychotic symptoms associated with schizophrenia. The Clinical Global Impression Scale scores improved from an average of 6 (severely ill) to 2.3 (much improved) after treatment . Notably:

- Seven patients responded positively, with reductions in both positive and negative symptoms.

- Extrapyramidal symptoms decreased in three out of four patients who had pre-existing conditions.

- Weight loss was observed in six patients, averaging 5.2 lbs.

Pharmacokinetic Analysis

In a comparative study using dried blood spot (DBS) methodology for monitoring aripiprazole concentrations, good correlations were found between DBS and venous plasma concentrations. This method proved useful for therapeutic drug monitoring (TDM), particularly in first-episode psychosis patients .

Table 1: Receptor Activity Profile of this compound

| Receptor Type | Action | Intrinsic Activity |

|---|---|---|

| D2 | Partial Agonist | High (~95% occupancy) |

| D3 | Partial Agonist | Moderate |

| 5-HT1A | Partial Agonist | 68% |

| 5-HT2A | Antagonist | 12.7% |

| 5-HT2B | Inverse Agonist | High binding affinity |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~3-5 hours post-dose |

| Elimination Half-life | 75 - 146 hours |

| Major Excretion Route | Feces (92%) |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Aripiprazole-d8 with high isotopic purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis of this compound requires selective deuteration at the butyl-d8 position using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Isotopic purity (>99 atom% D) must be confirmed via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to ensure minimal protium contamination. Analytical validation should include retention time alignment with non-deuterated aripiprazole and quantification of isotopic enrichment using stable isotope dilution assays .

Q. How should researchers design analytical methods to distinguish this compound from its non-deuterated counterpart in pharmacokinetic studies?

- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) to exploit mass shifts caused by deuterium substitution. Validate specificity by spiking biological matrices (e.g., plasma) with both compounds and confirming baseline separation. Calibration curves must cover physiologically relevant concentrations (0.1–100 ng/mL), with precision (CV <15%) and accuracy (85–115%) verified across triplicate runs .

Advanced Research Questions

Q. What experimental strategies can quantify the deuterium isotope effect (DIE) of this compound on metabolic stability and receptor binding affinity?

- Methodological Answer :

- Metabolic Stability : Compare intrinsic clearance (CLint) of this compound vs. aripiprazole using human liver microsomes (HLMs). Measure metabolite formation (e.g., dehydroaripiprazole) via LC-MS/MS and calculate DIE as CLint(H)/CLint(D). A DIE >1 indicates slowed metabolism due to deuterium .

- Receptor Binding : Conduct competitive binding assays (e.g., dopamine D2 receptors) using radiolabeled ligands (³H-spiperone). Calculate Ki values for both compounds; a lower Ki for this compound suggests enhanced binding due to altered pharmacokinetics .

Q. How can researchers resolve contradictions in published data on this compound’s efficacy in neuropsychiatric models?

- Methodological Answer : Perform a systematic review with meta-analysis to identify heterogeneity sources (e.g., dosing regimens, animal strains). Use I² statistics to quantify inconsistency. For in-house studies, apply triangulation: validate findings across multiple models (e.g., MK-801-induced schizophrenia in rodents, amphetamine-sensitized primates) and correlate behavioral outcomes with receptor occupancy via PET imaging .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?

- Methodological Answer : Use Bayesian hierarchical models to borrow strength across subgroups, or apply non-parametric methods (e.g., isotonic regression) to avoid normality assumptions. For longitudinal data, mixed-effects models with restricted maximum likelihood (REML) estimation can account for individual variability. Sensitivity analyses (e.g., bootstrapping) should confirm robustness .

Q. Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis during multi-center trials?

- Methodological Answer : Implement a centralized synthesis protocol with strict quality control (QC) criteria: isotopic purity (≥99%), residual solvent limits (<0.1%), and certificate of analysis (CoA) verification. Use blinded reference standards in cross-lab validation studies to minimize analytical bias .

Q. What protocols ensure reproducible quantification of this compound in heterogeneous biological samples (e.g., brain tissue vs. plasma)?

- Methodological Answer : Optimize homogenization and extraction methods (e.g., protein precipitation with acetonitrile for plasma vs. bead-based homogenization for brain tissue). Validate recovery rates (>80%) using deuterated internal standards (e.g., this compound-d3). Report matrix effects (ion suppression/enhancement) via post-column infusion experiments .

Q. Ethical and Regulatory Considerations

Q. What are the key ethical challenges in designing clinical trials for this compound, given its status as a deuterated drug?

- Methodological Answer : Justify deuterium use in trial protocols via preclinical data showing reduced metabolite toxicity or improved half-life. Address informed consent by disclosing deuterium’s novelty and potential unknown risks. Regulatory submissions must include comparative pharmacokinetic data (AUC, Cmax) and evidence of deuterium-specific safety profiles .

Properties

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648854 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089115-06-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.